REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH3:14])=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6](O)=O.O=S(Cl)Cl.[C:19]([O:27]C)(=[O:26])[CH2:20][CH2:21][C:22]([O:24][CH3:25])=O>[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[CH3:25][O:24][C:22]1[C:9]2[C:5](=[C:4]([CH3:14])[C:3]([O:2][CH3:1])=[C:11]([O:12][CH3:13])[CH:10]=2)[CH:6]=[C:20]([C:19]([OH:27])=[O:26])[CH:21]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1OC)C
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the following reaction diagram
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC2=C(C(=C(C=C12)OC)OC)C)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |